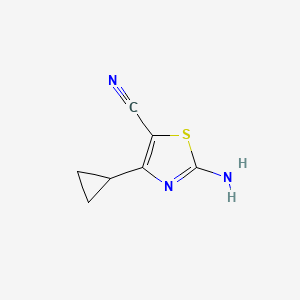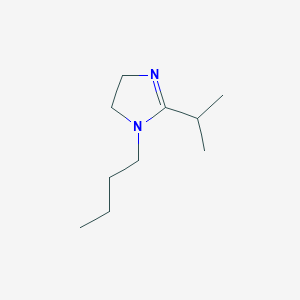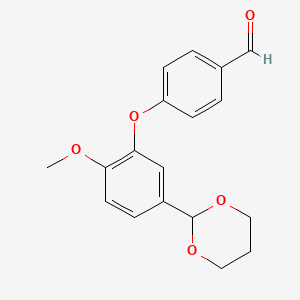
4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde is an organic compound characterized by its unique structure, which includes a benzaldehyde moiety linked to a 1,3-dioxane ring and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde typically involves the reaction of 4-(2-hydroxyethoxy)benzaldehyde with 2,2-diethyl-1,3-propanediol in the presence of a catalyst such as boron trifluoride diethyl etherate . The reaction is carried out in an anhydrous solvent like methylene chloride at room temperature for a specified duration.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzoic acid.
Reduction: 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological system and the specific use of the compound.
Comparison with Similar Compounds
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Similar structure but with dimethyl substitution on the dioxane ring.
4-(1,3-Dioxolan-2-yl)benzaldehyde: Similar structure but with a dioxolane ring instead of a dioxane ring.
Uniqueness: 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde is unique due to the presence of both a 1,3-dioxane ring and a methoxyphenoxy group, which can impart distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C18H18O5 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]benzaldehyde |
InChI |
InChI=1S/C18H18O5/c1-20-16-8-5-14(18-21-9-2-10-22-18)11-17(16)23-15-6-3-13(12-19)4-7-15/h3-8,11-12,18H,2,9-10H2,1H3 |
InChI Key |
ISPKJYVROBLARM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2OCCCO2)OC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12826459.png)
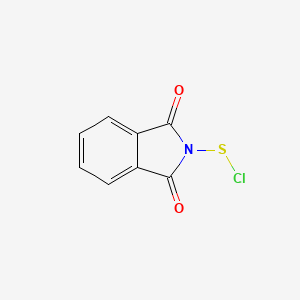
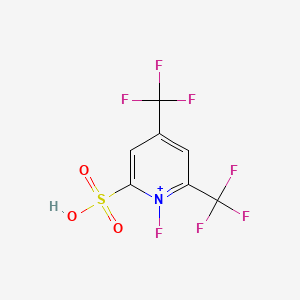
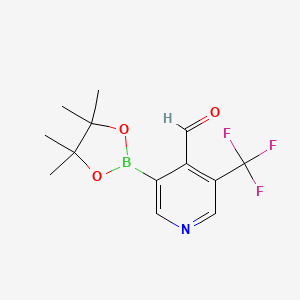
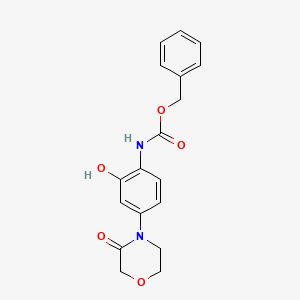
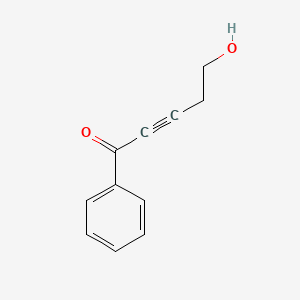
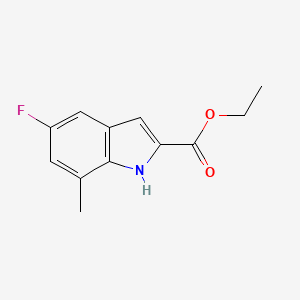
![(6S,7S)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B12826493.png)
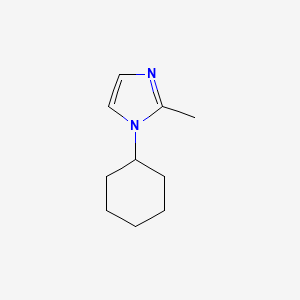
![(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide](/img/structure/B12826510.png)
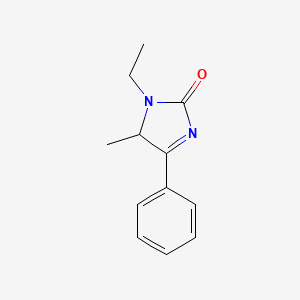
![2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B12826517.png)
